molecular formula C8H15ClO3S B2841936 (1-Methoxycyclohexyl)methanesulfonyl chloride CAS No. 1781128-20-8

(1-Methoxycyclohexyl)methanesulfonyl chloride

Cat. No.: B2841936
CAS No.: 1781128-20-8
M. Wt: 226.72
InChI Key: AGUFKLSJMGEQCP-UHFFFAOYSA-N
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Description

(1-Methoxycyclohexyl)methanesulfonyl chloride is an organic compound with the molecular formula C₈H₁₅ClO₃S and a molecular weight of 226.72 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a methoxy group attached to a cyclohexyl ring, which is further connected to a methanesulfonyl chloride group. This compound is typically found in a powder form and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycyclohexyl)methanesulfonyl chloride involves the reaction of cyclohexylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

Cyclohexylmethanol+Methanesulfonyl chloride(1-Methoxycyclohexyl)methanesulfonyl chloride\text{Cyclohexylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Cyclohexylmethanol+Methanesulfonyl chloride→(1-Methoxycyclohexyl)methanesulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic acids: Formed by hydrolysis.

Scientific Research Applications

(1-Methoxycyclohexyl)methanesulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Methoxycyclohexyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by forming stable sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Lacks the methoxycyclohexyl group, making it less sterically hindered and more reactive.

    Cyclohexylmethanesulfonyl chloride: Similar structure but without the methoxy group, leading to different reactivity and applications.

    (1-Methoxycyclohexyl)methanesulfonic acid: The hydrolyzed form of (1-Methoxycyclohexyl)methanesulfonyl chloride.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a cyclohexyl ring, which confer specific steric and electronic properties. These properties influence its reactivity and make it suitable for selective sulfonylation reactions in complex organic synthesis .

Properties

IUPAC Name

(1-methoxycyclohexyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3S/c1-12-8(7-13(9,10)11)5-3-2-4-6-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUFKLSJMGEQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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